molecular formula C13H23N3O2 B6340598 tert-Butyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}propanoate CAS No. 1221341-66-7

tert-Butyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}propanoate

Cat. No. B6340598
CAS RN: 1221341-66-7
M. Wt: 253.34 g/mol
InChI Key: DBZIZYSWJYCNBR-UHFFFAOYSA-N
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Description

“tert-Butyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}propanoate” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .


Synthesis Analysis

The synthesis of imidazole-containing compounds has seen significant advances in recent years . A common method involves the reaction of tert-butyl propiolate with methimazole to afford tert-butyl (E)-3-(1-methyl-1H-imidazol-2-ylthio) acrylate . The synthesis of α-aminoamidines from N-protected aminonitriles has also been proposed .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}propanoate” includes an imidazole ring, which is a five-membered heterocyclic moiety . The compound also contains a tert-butyl group and a propylamino group .


Chemical Reactions Analysis

Imidazole-containing compounds are known to participate in a variety of chemical reactions. For instance, a catalytic system utilizing a chelate carbene ligand containing bulk tert-butyl groups has been used for palladium-catalyzed Heck and Suzuki coupling reactions .

Scientific Research Applications

Antimicrobial Activity

Imidazole derivatives, such as tert-butyl 3-(3-imidazol-1-ylpropylamino)propanoate, have been reported to exhibit a broad range of biological activities. One significant application is their use as antimicrobial agents . They have shown effectiveness against various bacterial strains, making them potential candidates for developing new antibiotics to combat antibiotic resistance .

Anticancer Properties

The imidazole ring is a common feature in many compounds with anticancer activity. Research has indicated that imidazole-containing compounds can be synthesized and evaluated for their efficacy against different cancer cell lines, such as A549 (lung cancer), MCF-7 (breast cancer), HepG2 (liver cancer), and OVCAR-3 (ovarian cancer), using assays like the MTT assay .

Anti-inflammatory and Analgesic Effects

Compounds with an imidazole moiety have been found to possess anti-inflammatory and analgesic properties. This makes them valuable in the development of treatments for conditions characterized by inflammation and pain .

Antipsychotic and Neuroprotective Effects

Imidazole derivatives can also serve as antipsychotic agents, offering potential benefits for mental health conditions. Additionally, they may provide neuroprotective effects, which could be crucial in treating neurodegenerative diseases .

Antiviral Applications

The imidazole ring structure is present in several antiviral drugs. These compounds can inhibit viral replication and are used in the treatment of various viral infections, highlighting the versatility of imidazole derivatives in antiviral therapy .

Gastrointestinal Therapeutics

Imidazole compounds have been utilized in the creation of drugs like omeprazole and pantoprazole, which are used to treat gastrointestinal disorders such as ulcers. Their ability to modulate gastric acid secretion makes them effective antiulcer agents .

Antifungal and Antiparasitic Activity

The structural motif of imidazole is also found in antifungal and antiparasitic agents. These compounds can disrupt the cell membrane of fungi and parasites, leading to their death and thus treating infections caused by these organisms .

Enzyme Inhibition

Imidazole derivatives can act as enzyme inhibitors, interfering with the activity of enzymes crucial for the survival of pathogens. This application is particularly important in the design of drugs targeting specific enzymes within microbial or cancer cells .

Future Directions

Imidazole-containing compounds have a significant potential in various scientific aspects and are being deployed in a number of areas such as pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis . Therefore, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .

properties

IUPAC Name

tert-butyl 3-(3-imidazol-1-ylpropylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O2/c1-13(2,3)18-12(17)5-7-14-6-4-9-16-10-8-15-11-16/h8,10-11,14H,4-7,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBZIZYSWJYCNBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCNCCCN1C=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}propanoate

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